molecular formula C22H20F3N3O3 B2716161 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 921852-78-0

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No. B2716161
M. Wt: 431.415
InChI Key: ZWQUNGMRVSHIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity.


Scientific Research Applications

Synthesis and Antiproliferative Activity

  • Application : Synthesis of derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides with potential antiproliferative activities.
  • Details : These derivatives lost thrombin inhibitory and fibrinogen receptor antagonistic activities but inhibited the proliferation of endothelial and tumor cells in their ester form (Ilić et al., 2011)(Ilić et al., 2011).

Light Activation in Herbicides

  • Application : Study of the activation of substituted diphenylether herbicides by light.
  • Details : Compounds like oxyfluorfen and RH-8817 require light for activation. Their activation may involve the absorption of light energy by carotenoids (Devlin et al., 1983)(Devlin et al., 1983).

Anti-Influenza Virus Activity

  • Application : Synthesis of benzamide-based 5-aminopyrazoles and their derivatives showing significant antiavian influenza virus activity.
  • Details : These compounds were found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020)(Hebishy et al., 2020).

Cardiac Electrophysiological Activity

  • Application : Synthesis and study of N-substituted imidazolylbenzamides for potential selective class III cardiac electrophysiological activity.
  • Details : These compounds exhibited potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a potent class III agent (Morgan et al., 1990)(Morgan et al., 1990).

Blue Emitting Fluorophores

  • Application : Synthesis of N-2-Aryl-1,2,3-Triazoles as novel blue emitting fluorophores for potential use in photophysical studies.
  • Details : These compounds showed absorption and emission in the blue and green region and were thermally stable up to 300°C (Padalkar et al., 2015)(Padalkar et al., 2015).

Melanoma Cytotoxicity

  • Application : Study of benzamide derivatives conjugated with alkylating cytostatics showing melanoma cytotoxicity.
  • Details : These derivatives exhibited higher toxicity against melanoma cells than the parent chlorambucil itself (Wolf et al., 2004)(Wolf et al., 2004).

Antibacterial Activity

  • Application : Synthesis and study of novel benzamides for antibacterial activity.
  • Details : Novel derivatives were synthesized and exhibited antibacterial activities against various bacterial strains (Patil et al., 2015)(Patil et al., 2015).

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to enhance its properties or reduce its side effects.


properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c1-2-31-18-9-5-15(6-10-18)19-11-12-20(29)28(27-19)14-13-26-21(30)16-3-7-17(8-4-16)22(23,24)25/h3-12H,2,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQUNGMRVSHIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.